(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine
Description
(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine is a tertiary amine featuring a cyclopropylethyl group and a 4-methylmorpholin-2-ylmethyl substituent.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(4-methylmorpholin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H22N2O/c1-9(10-3-4-10)12-7-11-8-13(2)5-6-14-11/h9-12H,3-8H2,1-2H3 |
InChI Key |
QKFKPWUSOLWREB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCC2CN(CCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of cyclopropylethylamine with 4-methylmorpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Properties of Amine Derivatives
Research Findings and Implications
- CO₂ Capture : MDEA’s success in adsorption (2.63 mmol/g) suggests that amines with electron-rich groups (e.g., morpholine’s oxygen) could enhance CO₂ binding in the target compound, though its lack of hydroxyls may limit performance .
- Pharmaceutical Potential: Morpholine derivatives in –5 are typically bioactive, implying the target compound may serve as a scaffold for drug discovery. Its cyclopropane group could improve pharmacokinetics .
- Synthetic Challenges: Steric hindrance from the cyclopropylethyl group may complicate synthesis compared to linear alkylamines in MDEA or aromatic systems in thienopyrimidines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
